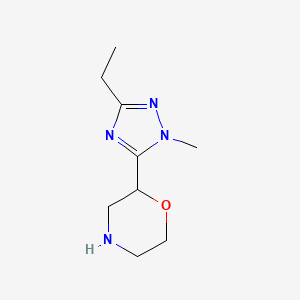

2-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)morpholine

Description

Properties

Molecular Formula |

C9H16N4O |

|---|---|

Molecular Weight |

196.25 g/mol |

IUPAC Name |

2-(5-ethyl-2-methyl-1,2,4-triazol-3-yl)morpholine |

InChI |

InChI=1S/C9H16N4O/c1-3-8-11-9(13(2)12-8)7-6-10-4-5-14-7/h7,10H,3-6H2,1-2H3 |

InChI Key |

ZIICXFJVYMGGBE-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NN(C(=N1)C2CNCCO2)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)morpholine typically involves the formation of the triazole ring followed by its attachment to the morpholine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and carboxylic acids . The morpholine ring can then be introduced through nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve continuous-flow synthesis techniques, which offer advantages such as higher yields, better control over reaction conditions, and reduced environmental impact . These methods often employ metal-free processes to construct the triazole ring efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)morpholine can undergo various chemical reactions, including:

Oxidation: The triazole ring can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reagents like DIBAL-H to yield reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like DIBAL-H, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce triazole alcohols .

Scientific Research Applications

2-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)morpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)morpholine involves its interaction with molecular targets such as enzymes and receptors. For instance, in the case of aromatase inhibitors, the nitrogen atoms of the triazole ring bind to the iron in the heme moiety of cytochrome P450 enzymes . This interaction inhibits the enzyme’s activity, leading to therapeutic effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares 2-(3-Ethyl-1-methyl-1H-1,2,4-triazol-5-yl)morpholine with key analogs, emphasizing substituent variations and biological activities:

Key Comparative Insights

Substituent Impact on Bioactivity: Ethyl vs. Halogenation: Compounds with trifluoromethyl (e.g., NK-1 antagonist in ) or chloro/fluoro groups () exhibit stronger receptor binding or antimicrobial effects. The absence of halogens in the target compound suggests divergent applications, possibly favoring metabolic stability over direct bioactivity .

Morpholine Role :

- Morpholine derivatives with acetal modifications (e.g., ) show oral bioavailability and prolonged action due to optimized pharmacokinetics. The target compound’s unmodified morpholine ring may limit its efficacy as a drug candidate but retains utility as a synthetic intermediate .

Therapeutic Niches :

- NK-1 Antagonists : Trifluoromethyl/fluoro-substituted morpholine-triazole hybrids () are validated in clinical studies for emesis and depression, highlighting the importance of electronegative substituents .

- Antimicrobial Agents : Triazole-thiazolo derivatives () rely on halogenated aryl groups for activity, a feature absent in the target compound .

Biological Activity

2-(3-Ethyl-1-methyl-1H-1,2,4-triazol-5-yl)morpholine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. The triazole ring is known for its versatility in pharmacology, exhibiting a range of biological effects including antimicrobial, antifungal, and anticancer properties. This article will delve into the biological activities associated with this compound, supported by relevant research findings and data.

Antimicrobial Activity

Research indicates that compounds containing the triazole moiety often exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of 1,2,4-triazoles demonstrate activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus. Specifically, compounds with morpholine groups have been found to enhance antimicrobial efficacy due to their ability to penetrate bacterial membranes effectively .

Table 1: Antimicrobial Activity of Triazole Derivatives

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2-(3-Ethyl-1-methyl-1H-1,2,4-triazol-5-yl)morpholine | E. coli | 32 µg/mL |

| Morpholine derivative (similar structure) | S. aureus | 16 µg/mL |

| 1,2,4-Triazole derivative | Klebsiella pneumoniae | 64 µg/mL |

Antifungal Activity

The antifungal properties of triazoles are well-documented. Triazole derivatives have been utilized in the treatment of fungal infections due to their ability to inhibit ergosterol biosynthesis in fungal cell membranes. Studies have indicated that certain derivatives show promising results against Candida albicans and other pathogenic fungi .

Anticancer Activity

Emerging research suggests that triazole-containing compounds may possess anticancer properties. For example, certain derivatives have been shown to induce apoptosis in cancer cell lines through mechanisms involving the inhibition of specific metabolic pathways and the generation of reactive oxygen species (ROS). A study highlighted that a related triazole compound exhibited an IC50 value of 27.3 µM against breast cancer cell lines .

Case Study 1: Antimicrobial Efficacy

In a comparative study involving various triazole derivatives, researchers synthesized a series of compounds including 2-(3-Ethyl-1-methyl-1H-1,2,4-triazol-5-yl)morpholine. The results demonstrated that this compound had a significant inhibitory effect on both gram-positive and gram-negative bacteria. The study emphasized the role of the morpholine group in enhancing membrane permeability.

Case Study 2: Anticancer Properties

Another investigation focused on the anticancer potential of triazole derivatives against human cancer cell lines. This study revealed that compounds similar to 2-(3-Ethyl-1-methyl-1H-1,2,4-triazol-5-yl)morpholine exhibited potent cytotoxic effects against colon carcinoma cells with IC50 values ranging from 6.2 µM to 43.4 µM depending on structural modifications .

Q & A

Basic Research Questions

Q. How can the synthesis of 2-(3-Ethyl-1-methyl-1H-1,2,4-triazol-5-yl)morpholine be optimized to improve yield and purity?

- Methodological Answer : Optimize reaction conditions by controlling temperature (e.g., 60–80°C for cyclization steps), selecting polar aprotic solvents (e.g., dimethylformamide or chloroform), and using catalysts like triethylamine to enhance regioselectivity . Microwave-assisted synthesis can reduce reaction time and improve efficiency compared to conventional heating . Post-synthesis purification via column chromatography or recrystallization (ethanol/water mixtures) is critical for isolating high-purity products .

Q. What spectroscopic techniques are recommended for confirming the structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to verify substituent positions (e.g., ethyl and methyl groups on the triazole ring) and morpholine connectivity. Chemical shifts for triazole protons typically appear at δ 7.8–8.2 ppm .

- X-ray Crystallography : Resolve the 3D conformation to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) ensures molecular weight accuracy (±2 ppm) and validates the molecular formula .

Q. What initial biological screening assays are appropriate for evaluating its bioactivity?

- Methodological Answer : Conduct in vitro assays such as:

- Antimicrobial Activity : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria and fungi (e.g., Candida albicans) .

- Enzyme Inhibition : Test inhibition of acetylcholinesterase (AChE) or cyclooxygenase-2 (COX-2) via colorimetric assays (e.g., Ellman’s method) .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) and non-cancerous controls to assess selectivity .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies for derivatives of this compound?

- Methodological Answer :

- Substituent Variation : Synthesize analogs with modifications to the ethyl group (e.g., longer alkyl chains, aryl substitutions) and morpholine ring (e.g., piperazine or thiomorpholine replacements) .

- Biological Testing : Compare IC values across analogs to identify key functional groups. For example:

| Derivative | R1 (Triazole) | R2 (Morpholine) | IC (AChE Inhibition) |

|---|---|---|---|

| Parent | 3-Ethyl | Unmodified | 12.3 µM |

| Analog A | 3-Propyl | Unmodified | 8.7 µM |

| Analog B | 3-Ethyl | Piperazine | 32.1 µM |

- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities with target enzymes .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Standardized Protocols : Use CLSI guidelines for antimicrobial assays to minimize variability in inoculum size and incubation conditions .

- Dose-Response Curves : Generate full dose-response data (e.g., 0.1–100 µM) to avoid false negatives from single-concentration screens .

- Data Normalization : Include positive controls (e.g., ciprofloxacin for antimicrobial assays) and normalize results to cell viability or solvent effects .

Q. How to assess the compound’s interaction with fungal CYP51 enzymes for antifungal mechanism elucidation?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (K, k/k) between the compound and recombinant CYP51 .

- Enzymatic Assays : Monitor lanosterol 14α-demethylase activity via HPLC-based quantification of ergosterol biosynthesis intermediates .

- Mutagenesis Studies : Compare binding affinity with CYP51 mutants (e.g., Y132F or T315A) to identify critical interaction residues .

Q. What advanced spectroscopic methods can characterize its dynamic behavior in solution?

- Methodological Answer :

- 2D NMR (NOESY/ROESY) : Detect through-space interactions to confirm conformational flexibility of the morpholine ring .

- Dynamic Light Scattering (DLS) : Assess aggregation tendencies in aqueous buffers (pH 7.4) at 25–37°C .

- Density Functional Theory (DFT) : Calculate energy-minimized conformers and compare with experimental NMR data .

Data Contradiction Analysis

Q. How to address discrepancies in reported cytotoxicity data between cancer cell lines?

- Methodological Answer :

- Cell Line Authentication : Verify cell line origins (STR profiling) to rule out cross-contamination .

- Metabolic Profiling : Measure ATP levels (CellTiter-Glo) and apoptosis markers (Annexin V/PI) to differentiate cytostatic vs. cytotoxic effects .

- Microenvironment Mimicry : Test activity in 3D spheroid models or co-cultures with fibroblasts to replicate in vivo conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.